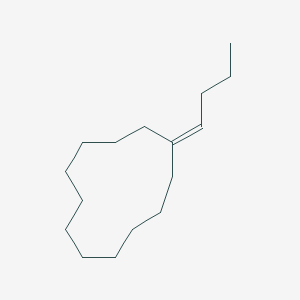
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid is a chlorinated organic compound with the molecular formula C5H4Cl6O3. It is characterized by the presence of multiple chlorine atoms and a hydroxyl group attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid typically involves the chlorination of a suitable precursor compound. One common method is the chlorination of 4-hydroxypentanoic acid under controlled conditions to introduce the chlorine atoms at the specified positions . The reaction conditions often include the use of chlorine gas or chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compound is subjected to chlorination in the presence of catalysts to achieve high yields and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a different functional group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated compounds or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes and proteins. The presence of multiple chlorine atoms and a hydroxyl group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,3,3,5,5,5-Hexachloro-4-hydroxypentanoic acid can be compared with other chlorinated organic compounds, such as:
Hexachlorophene: A chlorinated bisphenol antiseptic with bacteriostatic properties.
Trichlorophenol: A chlorinated phenol used as a pesticide and disinfectant.
Pentachlorophenol: A chlorinated compound used as a wood preservative and pesticide.
Propriétés
Numéro CAS |
101205-11-2 |
|---|---|
Formule moléculaire |
C5H4Cl6O3 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
2,3,3,5,5,5-hexachloro-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H4Cl6O3/c6-1(2(12)13)4(7,8)3(14)5(9,10)11/h1,3,14H,(H,12,13) |
Clé InChI |
KZZQHQMXVDAAAM-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)(C(C(C(Cl)(Cl)Cl)O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)

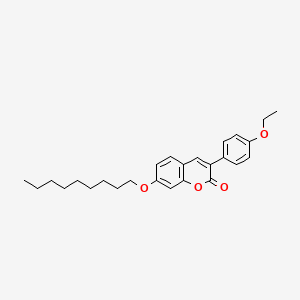
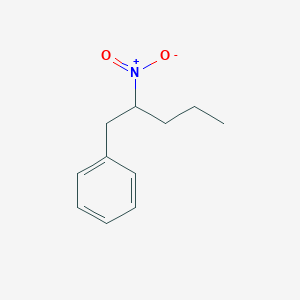
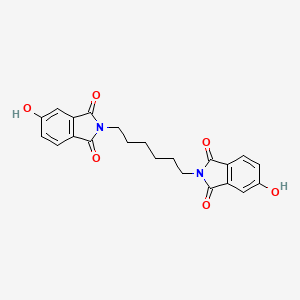
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)



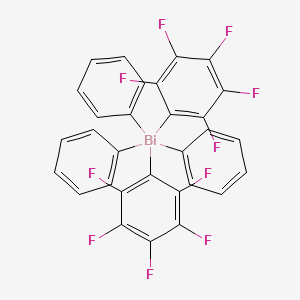
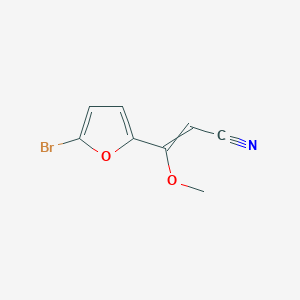
![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
